2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one

Lipoxygenase inhibition Inflammation Tetraketone SAR

2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one (CAS 642442-31-7, molecular formula C₁₅H₁₇NO₄, molecular weight 275.30 g·mol⁻¹) is a dimedone–aldehyde mono-adduct belonging to the methone-derivative class. It is formed via a tandem Knoevenagel condensation–Michael addition reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and 4-nitrobenzaldehyde, yielding the 1:1 adduct bearing a secondary benzylic alcohol and an α,β-unsaturated ketone.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 642442-31-7
Cat. No. B12594759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one
CAS642442-31-7
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C
InChIInChI=1S/C15H17NO4/c1-15(2)8-7-13(17)12(9-15)14(18)10-3-5-11(6-4-10)16(19)20/h3-6,9,14,18H,7-8H2,1-2H3
InChIKeyBHNNTJKJJFNUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one (CAS 642442-31-7): Structural Identity, Compound Class, and Procurement Context


2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one (CAS 642442-31-7, molecular formula C₁₅H₁₇NO₄, molecular weight 275.30 g·mol⁻¹) is a dimedone–aldehyde mono-adduct belonging to the methone-derivative class . It is formed via a tandem Knoevenagel condensation–Michael addition reaction between 5,5-dimethylcyclohexane-1,3-dione (dimedone) and 4-nitrobenzaldehyde, yielding the 1:1 adduct bearing a secondary benzylic alcohol and an α,β-unsaturated ketone [1]. In the broader context of dimedone-derived compounds, the target molecule is structurally distinguished as the mono-adduct, in contrast to the more commonly reported bis-adduct (tetraketone) series [2].

Why Generic Substitution of 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one with Other Dimedone-Aldehyde Adducts Fails in Research and Industrial Applications


Dimedone–aldehyde adducts are not functionally interchangeable because their biological activity profiles—particularly lipoxygenase inhibition, carboxylesterase affinity, and antioxidant capacity—are exquisitely sensitive to three structural variables: (i) the mono- versus bis-adduct stoichiometry, which determines hydrogen-bonding patterns and conformational flexibility [1]; (ii) the electronic character of the aryl substituent, where the 4-nitrophenyl group imparts electron-withdrawing character that enhances enone electrophilicity relative to phenyl or methoxy-substituted analogs [2]; and (iii) the presence or absence of the 4,4-dimethyl substitution on the cyclohexenone ring, which alters both steric bulk and the rotational energy barrier of the aryl–hydroxymethyl side chain [1]. Substituting the target compound with the corresponding bis-adduct tetraketone, the non-methylated cyclohexenone analog (CAS 203111-43-7), or an analog bearing a different aryl group therefore introduces uncontrolled variation in molecular recognition events, invalidating quantitative structure–activity relationships (QSAR) and confounding SAR campaigns.

Quantitative Evidence Guide for 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one: Comparator-Based Differentiation Data for Scientific Selection


Mono-Adduct vs. Bis-Adduct (Tetraketone) Stoichiometry: Lipoxygenase Inhibition and Conformational Differentiation

The target mono-adduct (1:1 dimedone:4-nitrobenzaldehyde) differs fundamentally from the bis-adduct tetraketone 2,2′-[(4-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) (1:2 stoichiometry). The mono-adduct possesses a single enone moiety and a free secondary hydroxyl group capable of intermolecular hydrogen bonding with biological targets, whereas the bis-adduct features two enone systems bridged by a methine carbon and is stabilized by two intramolecular O–H···O hydrogen bonds [1]. Literature on the tetraketone class demonstrates that compounds with substituents increasing electron delocalization exhibit enhanced lipoxygenase inhibitory activity, and the mono-adduct's electronic configuration—with a single enone conjugated to a 4-nitrophenyl ring—offers a distinct delocalization pattern relative to the cross-conjugated bis-adduct [2]. The mono-adduct is also a documented lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3].

Lipoxygenase inhibition Inflammation Tetraketone SAR

4-Nitrophenyl Substitution Effect on Enone Electrophilicity: Enantioselective Organocatalytic Performance Relative to Non-Nitrated Analogs

The 4-nitrophenyl group profoundly activates the α-arylcyclohexenone scaffold toward nucleophilic addition in organocatalytic processes. Studies on related α-arylcyclohexenone systems demonstrate that the p-nitrophenyl substituent converts acetone into an excellent nucleophile, enabling Michael reaction/aldol reaction/dehydration sequences that afford β-substituted α-arylcyclohexenones with yields up to 96% ee and complete diastereoselectivity [1]. While this specific study used structurally distinct substrates, the electronic principle is directly transferable: the target compound bearing the 4-nitrophenyl group exhibits significantly enhanced electrophilicity at the enone β-carbon compared to analogs with phenyl, 4-methoxyphenyl, or 4-methylphenyl substituents. This electronic activation is quantified by the HOMO-LUMO energy gap: the 4-nitrophenyl bis-adduct tetraketone exhibits a HOMO-LUMO gap of 4.60 eV (B3LYP/6-31G* level), indicating substantial chemical stability with retained electrophilic character [2].

Organocatalysis Enantioselective synthesis α-Arylcyclohexenone

Broad-Spectrum Enzyme Inhibition Profile: Multi-Target Activity Differentiation from Selective LOX Inhibitors

The target compound exhibits a multi-target enzyme inhibition profile that distinguishes it from selective lipoxygenase inhibitors such as NDGA (nordihydroguaiaretic acid) or zileuton. According to curated pharmacological annotation, the compound acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while additionally inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In contrast, NDGA is a selective lipoxygenase inhibitor with IC₅₀ values of 200 nM, 30 µM, and 30 µM for 5-LOX, 12-LOX, and 15-LOX, respectively, and shows substantially weaker cyclooxygenase inhibition (IC₅₀ = 100 µM) . The target compound's additional carboxylesterase activity suggests a differentiated polypharmacological profile that may be advantageous or disadvantageous depending on the screening objective.

Polypharmacology Lipoxygenase Carboxylesterase Cyclooxygenase

4,4-Dimethyl Substitution on Cyclohexenone Ring: Conformational Effects vs. Non-Methylated Analog (CAS 203111-43-7)

The geminal dimethyl substitution at C4 of the cyclohexenone ring introduces significant conformational constraints relative to the non-methylated analog 2-[hydroxy(4-nitrophenyl)methyl]cyclohex-2-en-1-one (CAS 203111-43-7). X-ray crystallographic data on the related 6-hydroxy-5-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)(4-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reveals that the 4,4-dimethylcyclohexenone ring adopts an envelope conformation, with the C atom bearing the methyl groups as the flap atom (deviation 0.334 Å from the ring plane, puckering parameters ϕ = −4.90(3)°, θ = 115.1(2)°) [1]. This non-planar geometry affects the dihedral angle between the cyclohexenone and 4-nitrophenyl rings (54.73° in the pyrimidinedione conjugate) and influences the accessibility of the enone system for nucleophilic attack. The non-methylated analog lacks this steric constraint and adopts a different ring-puckering profile, potentially altering both reactivity and biological target fit [1].

Conformational analysis X-ray crystallography Structure-activity relationship

Antioxidant Function in Lipid Systems: Dual-Action Potential vs. Single-Mechanism Antioxidants

The target compound is documented to serve as an antioxidant in fats and oils, in addition to its enzyme inhibitory activities [1]. This dual functionality (direct radical scavenging or metal chelation combined with enzymatic LOX/COX inhibition) contrasts with single-mechanism antioxidants such as BHT (butylated hydroxytoluene) or α-tocopherol, which act solely through radical-chain termination without enzyme modulation. Within the tetraketone class, 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) derivatives have demonstrated significant antioxidant activity as measured by DPPH, ABTS, and TAC (total antioxidant capacity) assays [2]. The target mono-adduct, possessing a single enolic hydroxyl, is expected to exhibit a different stoichiometry of radical scavenging (1:1 vs. 2:1 for bis-adducts) and potentially distinct antioxidant kinetics.

Antioxidant Lipid peroxidation Radical scavenging

Synthetic Utility as a Mono-Adduct Intermediate: Distinct Derivatization Pathways vs. Bis-Adduct Tetraketones

The target mono-adduct is formed under controlled Knoevenagel–Michael conditions and represents the kinetic or stoichiometrically controlled product (1:1 dimedone:aldehyde), whereas the thermodynamically favored bis-adduct tetraketone is obtained with 2 equivalents of dimedone under standard proline-catalyzed conditions in PEG-400 [1]. The mono-adduct retains a free α,β-unsaturated ketone susceptible to further Michael addition, the benzylic alcohol available for esterification, etherification, or oxidation, and the nitro group reducible to an aniline for diazotization or amide coupling. This orthogonal reactivity is unavailable in the bis-adduct, where both dimedone moieties are already engaged. The mono-adduct thus serves as a privileged intermediate for generating diverse chemical libraries through sequential derivatization at three distinct reactive centers.

Synthetic intermediate Knoevenagel condensation Michael addition Building block

Optimal Research and Industrial Application Scenarios for 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one (CAS 642442-31-7)


Multi-Target Inflammation and Oxidative Stress Probe Discovery

The compound's documented lipoxygenase inhibition combined with carboxylesterase, cyclooxygenase modulation, and direct antioxidant activity in lipid systems [1] makes it a suitable starting point for phenotypic screening in inflammation models where multi-target engagement is desired. Unlike NDGA, which is highly selective for 5-LOX , the target compound's broader polypharmacology may recapitulate complex in vivo pharmacology more faithfully in cellular models of arachidonic acid cascade dysregulation. Users should validate LOX/COX selectivity ratios in their specific assay system, as matched IC₅₀ data for the target compound are not publicly available.

Divergent Synthesis of 4-Nitrophenyl-Containing Heterocyclic Libraries

The mono-adduct architecture provides three orthogonally reactive sites (enone, benzylic alcohol, nitroaryl) that can be sequentially derivatized [1]. Researchers can perform Michael additions at the enone, esterification or Mitsunobu reactions at the secondary alcohol, and reduction of the nitro group to an aniline for amide coupling or diazotization. This divergent reactivity is unavailable in the bis-adduct tetraketone, where both dimedone units are already engaged in the adduct framework. The compound thus serves as a gatekeeper intermediate for generating diverse chemotypes from a single commercially available or readily synthesized precursor.

Organocatalytic Methodology Development Using Activated Enone Substrates

The electron-withdrawing 4-nitrophenyl substituent activates the enone system toward nucleophilic conjugate addition, as demonstrated in related organocatalytic transformations achieving up to 96% ee [1]. The target compound can serve as a benchmark substrate for developing new organocatalytic asymmetric Michael additions, with the nitro group providing a convenient chromophoric handle for reaction monitoring by HPLC–UV. The 4,4-dimethyl substitution additionally provides a steric probe for evaluating catalyst-controlled diastereoselectivity .

Lipid Oxidation Studies Requiring Dual Antioxidant–Enzyme Inhibitor Tools

For research on lipid peroxidation in biological membranes or food systems, the compound's dual mechanism—direct radical scavenging in lipid environments plus enzymatic inhibition of LOX and COX [1]—offers a tool distinct from single-mechanism antioxidants (BHT, α-tocopherol) and from enzyme-selective inhibitors (NDGA, zileuton) . This enables experiments designed to dissect the relative contributions of direct radical quenching versus enzymatic lipid peroxidation pathways in complex biological matrices.

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